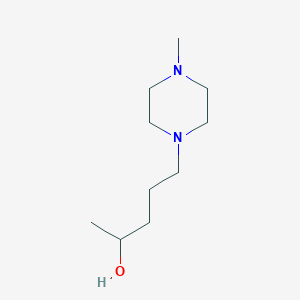

5-(4-Methylpiperazin-1-yl)pentan-2-ol

Description

Contextual Overview of Piperazine-Containing Compounds in Organic and Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design and development of therapeutic agents. nih.gov Its versatile structure allows for modifications that can significantly influence a molecule's pharmacological properties. nih.govbenthamdirect.com The two nitrogen atoms provide sites for substitution, enabling the creation of diverse libraries of compounds with a wide range of biological activities. nih.gov This structural flexibility has led to the incorporation of the piperazine scaffold into numerous approved drugs spanning various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. wisdomlib.orgresearchgate.net

The physicochemical properties imparted by the piperazine ring are also crucial to its prevalence in drug discovery. The nitrogen atoms can be protonated at physiological pH, which often enhances aqueous solubility and allows for favorable interactions with biological targets through hydrogen bonding. nih.govbenthamdirect.com This can lead to improved pharmacokinetic profiles, such as better absorption and distribution within the body. nih.gov The relative rigidity of the piperazine ring can also help in positioning substituents in a well-defined spatial orientation, which is critical for specific receptor binding. nih.gov

Table 1: Examples of Broad Biological Activities of Piperazine Derivatives

| Biological Activity | Description |

|---|---|

| Antipsychotic | Modulation of dopamine (B1211576) and serotonin (B10506) receptors. |

| Antidepressant | Primarily targeting serotonin and norepinephrine (B1679862) reuptake. |

| Antihistaminic | Blocking histamine (B1213489) H1 receptors to alleviate allergy symptoms. |

| Anticancer | Various mechanisms including enzyme inhibition and disruption of cell signaling pathways. mdpi.com |

Rationale for Investigating the 5-(4-Methylpiperazin-1-yl)pentan-2-ol Structural Motif

While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from its distinct structural features. The molecule combines a 4-methylpiperazine group with a pentan-2-ol side chain, each contributing unique characteristics that are of interest in medicinal chemistry.

The 4-methylpiperazine moiety is a common feature in many centrally active drugs. The presence of the methyl group on one of the piperazine nitrogens can influence the compound's basicity and lipophilicity, which in turn can affect its ability to cross the blood-brain barrier. Furthermore, N-alkylation of the piperazine ring is a well-established strategy in drug design to modulate target affinity and selectivity. nih.gov For instance, N-methyl-piperazine chalcones have been investigated as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. nih.gov

The pentan-2-ol side chain introduces a chiral center and a hydroxyl group. The hydroxyl group can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity and specificity. The length and flexibility of the pentyl chain can also play a role in how the molecule fits into a receptor's binding pocket. The presence of a secondary alcohol offers a site for further chemical modification, allowing for the exploration of structure-activity relationships.

Interdisciplinary Relevance and Potential Academic Research Directions for Novel Chemical Entities

The investigation of novel chemical entities like this compound holds significant interdisciplinary relevance, bridging synthetic organic chemistry, medicinal chemistry, pharmacology, and computational modeling. The potential research directions for this compound are multifaceted.

Synthetic Chemistry: The development of efficient and stereoselective synthetic routes to this compound and its analogs would be a primary focus. This could involve exploring various methods for N-alkylation of 1-methylpiperazine (B117243) and the introduction of the pentan-2-ol side chain.

Medicinal Chemistry and Pharmacology: A key area of investigation would be the biological evaluation of this compound. Based on the structural motifs present, initial screening could focus on its activity at various G-protein coupled receptors (GPCRs), ion channels, and enzymes within the central nervous system. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the piperazine ring and the alkyl-alcohol side chain, would be crucial to identify key pharmacophoric features and optimize biological activity. researchgate.net

Computational Chemistry: Molecular modeling and docking studies could be employed to predict potential biological targets for this compound. These computational approaches can help to prioritize experimental screening efforts and provide insights into the potential binding modes of the compound with its targets.

Table 2: Potential Research Trajectories for this compound

| Research Area | Potential Focus |

|---|---|

| Synthetic Methodology | Development of efficient, scalable, and stereoselective synthetic routes. |

| Biological Screening | Evaluation against a panel of CNS targets (e.g., dopamine, serotonin, histamine receptors). |

| Structure-Activity Relationship (SAR) | Synthesis of analogs to probe the importance of the methyl group, the hydroxyl position, and the alkyl chain length. |

| Pharmacokinetic Profiling | In vitro and in vivo studies to assess absorption, distribution, metabolism, and excretion (ADME) properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

5-(4-methylpiperazin-1-yl)pentan-2-ol |

InChI |

InChI=1S/C10H22N2O/c1-10(13)4-3-5-12-8-6-11(2)7-9-12/h10,13H,3-9H2,1-2H3 |

InChI Key |

KUZWWLAFIUYIGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1CCN(CC1)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 4 Methylpiperazin 1 Yl Pentan 2 Ol

Established and Novel Synthetic Pathways to 5-(4-Methylpiperazin-1-yl)pentan-2-ol

While a specific, established industrial synthesis for this compound is not extensively documented in publicly available literature, its structure lends itself to several plausible synthetic strategies based on fundamental organic reactions. A logical and efficient approach would involve the coupling of a five-carbon chain bearing the requisite functional groups with N-methylpiperazine.

One potential pathway commences with a suitable pentanone derivative. For instance, the synthesis could start from 5-halopentan-2-one. The reaction of 1-methylpiperazine (B117243) with a 5-halopentan-2-one, such as 5-chloropentan-2-one or 5-bromopentan-2-one, via nucleophilic substitution would yield 5-(4-methylpiperazin-1-yl)pentan-2-one. The subsequent reduction of the ketone functionality would then produce the target secondary alcohol, this compound.

An alternative strategy could employ reductive amination. thieme-connect.com This would involve the reaction of a suitable keto-aldehyde or diketone with N-methylpiperazine under reducing conditions. However, achieving selectivity for the desired product might be challenging.

Step-by-Step Reaction Mechanisms and Optimization Strategies

Pathway 1: Nucleophilic Substitution followed by Ketone Reduction

Step 1: Synthesis of 5-(4-methylpiperazin-1-yl)pentan-2-one. In this step, 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in 5-halopentan-2-one. The reaction is a typical SN2 reaction.

Mechanism: The lone pair of electrons on one of the nitrogen atoms of 1-methylpiperazine attacks the carbon atom bonded to the halogen, displacing the halide ion as the leaving group.

Optimization: To optimize this reaction, factors such as the choice of solvent, temperature, and the nature of the leaving group should be considered. Aprotic polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) would be suitable. The reaction rate can be enhanced by using a good leaving group, such as iodide, which can be generated in situ by adding a catalytic amount of sodium iodide if the starting material is a chloride or bromide. To minimize the potential for dialkylation of the piperazine (B1678402), a slight excess of the 5-halopentan-2-one could be used, or alternatively, a large excess of 1-methylpiperazine could be employed.

Step 2: Reduction of 5-(4-methylpiperazin-1-yl)pentan-2-one. The ketone intermediate is then reduced to the corresponding secondary alcohol.

Mechanism: This reduction can be achieved using various reducing agents. A common method is catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.orgpressbooks.pub With NaBH4, the hydride ion (H-) attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent (e.g., methanol (B129727) or ethanol) yields the alcohol. pressbooks.pub

Optimization: Sodium borohydride is a mild and selective reducing agent, making it a good choice for this transformation, as it is unlikely to affect other functional groups. libretexts.org The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity. The choice of solvent can also influence the reaction rate and yield.

Exploration of Catalyst Systems and Reaction Conditions for Enhanced Selectivity

For the nucleophilic substitution step, while not strictly catalytic, the use of a phase-transfer catalyst could be explored if the reaction is performed in a biphasic system.

In the ketone reduction step, catalytic hydrogenation offers a green and efficient alternative to metal hydrides.

| Reaction Step | Catalyst/Reagent | Reaction Conditions | Potential for Selectivity |

| Nucleophilic Substitution | NaI (catalytic) | Aprotic polar solvent (e.g., DMF), elevated temperature | Enhanced reaction rate with chloro- or bromo-pentanone. |

| Ketone Reduction | Raney Nickel, H2 | Methanol or Ethanol, moderate pressure and temperature | High selectivity for the reduction of the ketone. |

| Ketone Reduction | Palladium on Carbon (Pd/C), H2 | Ethyl acetate (B1210297) or Ethanol, room temperature, atmospheric pressure | Mild conditions, high selectivity. |

Stereoselective Synthesis of Enantiomeric Forms (If Applicable)

The this compound molecule possesses a chiral center at the C-2 position of the pentan-2-ol chain, meaning it can exist as two enantiomers: (R)-5-(4-methylpiperazin-1-yl)pentan-2-ol and (S)-5-(4-methylpiperazin-1-yl)pentan-2-ol. The synthesis of a single enantiomer requires a stereoselective approach.

A common strategy for achieving this is through the asymmetric reduction of the prochiral ketone, 5-(4-methylpiperazin-1-yl)pentan-2-one. This can be accomplished using chiral reducing agents or catalysts.

Chiral Borane (B79455) Reagents: The Midland Alpine borane reduction, which utilizes a chiral organoborane derived from α-pinene, is a well-known method for the enantioselective reduction of ketones. wikipedia.org

Catalytic Asymmetric Reduction: Another powerful method is the use of a chiral catalyst in conjunction with a reducing agent. For example, oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of ketones with borane. wikipedia.org

Biocatalysis: Enzymes, such as alcohol dehydrogenases, can also be employed for the stereoselective reduction of ketones to produce enantiomerically pure alcohols. nih.govnih.gov

The choice of method would depend on the desired enantiomer and the scalability of the process.

Synthesis of Structurally Related Analogs and Derivatives of this compound

The structural modification of this compound can be achieved by targeting the reactive sites of the molecule: the secondary amine on the piperazine ring (after potential demethylation), the N-methyl group, and the hydroxyl group of the pentan-2-ol chain.

Modifications on the Piperazine Nitrogen Atom

The 1-methylpiperazine moiety offers limited sites for direct modification without disrupting the core structure. The tertiary amine is generally unreactive towards many electrophiles that would react with a secondary amine. However, derivatization is still possible:

N-Oxide Formation: The tertiary nitrogen of the methylpiperazine ring can be oxidized to its corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt. This would involve the alkylation of the tertiary nitrogen atom.

Demethylation and Re-alkylation/Acylation: The N-methyl group could potentially be removed through methods like the Von Braun reaction or by using chloroformates, followed by the introduction of different functional groups through N-alkylation or N-acylation of the resulting secondary amine. This would provide a versatile route to a wide range of analogs. For instance, reaction with various alkyl halides or acyl chlorides would introduce different substituents at the N-1 position of the piperazine ring. ambeed.com

Derivatization and Functionalization of the Pentan-2-ol Chain (e.g., Esterification, Etherification)

The secondary hydroxyl group on the pentan-2-ol chain is a prime site for derivatization.

Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid or its derivative.

Fischer Esterification: Heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, will produce the corresponding ester. This method is effective for primary and secondary alcohols. chemguide.co.ukbritannica.com

Reaction with Acyl Chlorides or Anhydrides: For a more rapid and often higher-yielding reaction, the alcohol can be treated with an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. tandfonline.com

| Esterification Reagent | Conditions | Product |

| Acetic Anhydride | Pyridine, room temperature | 5-(4-Methylpiperazin-1-yl)pentan-2-yl acetate |

| Benzoyl Chloride | Triethylamine (B128534), Dichloromethane | 5-(4-Methylpiperazin-1-yl)pentan-2-yl benzoate |

Etherification: The hydroxyl group can also be converted into an ether.

Williamson Ether Synthesis: This classic method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. google.com

Acid-Catalyzed Dehydration: While typically used to form symmetrical ethers from primary alcohols, under certain conditions, it can be adapted for the synthesis of ethers from secondary alcohols, though elimination reactions can be a competing side reaction. masterorganicchemistry.com Iron(III) triflate has been reported as an efficient catalyst for the direct etherification of alcohols. acs.orgnih.gov

| Etherification Reagent | Conditions | Product |

| 1. Sodium Hydride (NaH) 2. Methyl Iodide | Tetrahydrofuran (THF) | 2-Methoxy-5-(4-methylpiperazin-1-yl)pentane |

| 1. Potassium Hydride (KH) 2. Benzyl Bromide | Dimethylformamide (DMF) | 2-(Benzyloxy)-5-(4-methylpiperazin-1-yl)pentane |

Scaffold Hopping and Bioisosteric Replacements to Modulate Molecular Properties

Scaffold hopping is a computational or rational design strategy that aims to identify isofunctional molecular structures with significantly different core frameworks. rsc.orgnih.gov This technique is instrumental in navigating intellectual property landscapes and discovering novel chemical entities with improved drug-like properties. In the context of this compound, scaffold hopping could involve replacing the piperazine ring, the pentanol (B124592) chain, or both, while aiming to maintain or improve the intended biological activity.

Bioisosteric replacement is a related strategy that involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical and chemical properties, leading to a compound with similar biological activity. nih.govtcichemicals.com This approach is often used to address issues related to toxicity, metabolism, or bioavailability. For instance, the methyl group on the piperazine ring could be replaced with other small alkyl groups or electron-withdrawing groups to modulate the pKa of the piperazine nitrogen and its interaction with biological targets.

The following table illustrates hypothetical examples of scaffold hopping and bioisosteric replacements for this compound and the potential impact on its molecular properties.

Table 1: Illustrative Examples of Scaffold Hopping and Bioisosteric Replacements for this compound

| Original Compound | Modification Strategy | Modified Structure (Example) | Potential Impact on Molecular Properties |

|---|---|---|---|

| This compound | Scaffold Hopping (Piperazine Ring Replacement) | 1-(4-Morpholinobutyl)ethanol | Altered polarity and hydrogen bonding capacity, potentially affecting solubility and target binding. |

| This compound | Bioisosteric Replacement (Methyl Group) | 5-(4-Ethylpiperazin-1-yl)pentan-2-ol | Increased lipophilicity, which may influence cell permeability and metabolic stability. |

| This compound | Bioisosteric Replacement (Hydroxyl Group) | 5-(4-Methylpiperazin-1-yl)pentan-2-amine | Modified hydrogen bonding potential and basicity, potentially altering target interactions. |

| This compound | Scaffold Hopping (Pentanol Chain Replacement) | 2-(4-Methylpiperazin-1-yl)cyclohexanol | Introduction of conformational rigidity, which could enhance binding affinity and selectivity. |

Advanced Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound and its derivatives is contingent upon the use of robust purification and isolation techniques to ensure high purity of the final compounds, which is critical for accurate biological evaluation.

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatographic methods are indispensable for the purification of synthetic products in organic chemistry. Column chromatography and flash chromatography are commonly employed to separate the desired compound from unreacted starting materials, byproducts, and other impurities. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving optimal separation.

For a basic compound like this compound, a typical purification might involve silica gel chromatography with a mobile phase consisting of a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine to prevent peak tailing.

Crystallization and Recrystallization for Purity Enhancement

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound can form crystals, leaving impurities behind in the solution. Recrystallization, the process of repeating this procedure, can lead to a significant enhancement in purity. The choice of solvent is critical and is often determined empirically.

Techniques for Chiral Resolution (If Applicable)

The structure of this compound contains a chiral center at the second carbon of the pentanol chain, meaning it can exist as a pair of enantiomers. Since enantiomers can have different pharmacological activities, their separation, or chiral resolution, is often necessary. mdpi.com

Several techniques can be employed for chiral resolution, including:

Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov This is a widely used technique at both analytical and preparative scales.

Diastereomeric Crystallization: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

The following table provides a hypothetical comparison of these purification techniques for this compound.

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle of Separation | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| Flash Chromatography | Adsorption/partition on a solid support | Primary purification of crude reaction mixtures | Fast, efficient for a wide range of compounds | May not be suitable for separating compounds with very similar polarities |

| Crystallization | Differential solubility | Purification of solid compounds to high purity | Can yield highly pure material, scalable | Not applicable to oils or amorphous solids, requires suitable solvent |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers | Direct separation of enantiomers, high resolution | Can be expensive, may require method development |

| Diastereomeric Crystallization | Formation and separation of diastereomers with different solubilities | Separation of enantiomers on a larger scale | Cost-effective for large-scale resolution | Requires a suitable chiral resolving agent, may involve multiple steps |

Advanced Spectroscopic and Chromatographic Characterization of 5 4 Methylpiperazin 1 Yl Pentan 2 Ol and Its Derivatives

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a chiral compound like 5-(4-methylpiperazin-1-yl)pentan-2-ol, this technique can provide the absolute configuration of the stereocenter at the second carbon of the pentanol (B124592) chain, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

While a specific crystal structure for this compound is not widely published, analysis of a related structure containing a 5-(4-methylpiperazin-1-yl)pyridine moiety reveals typical bond lengths and conformations for the methylpiperazine group. In a hypothetical crystal structure of the title compound, one would expect to determine the precise geometry of the pentanol chain, the chair conformation of the piperazine (B1678402) ring, and the orientation of the methyl group. Hydrogen bonding involving the hydroxyl group would be a key feature of the crystal packing.

Advanced Chromatographic Methods for Purity, Identity, and Quantitative Analysis

Chromatographic techniques are indispensable for separating the target compound from impurities, confirming its identity, and performing quantitative measurements.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. Due to the basic nature of the piperazine moiety, reversed-phase HPLC is a suitable method.

A typical HPLC method would employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The buffer pH is often kept slightly acidic to ensure the protonation of the amine groups, leading to better peak shape and retention.

Since the compound lacks a strong UV chromophore, detection can be challenging with standard UV detectors. Alternative detection systems are more appropriate:

Charged Aerosol Detection (CAD): Provides a near-universal response for non-volatile analytes, making it ideal for purity analysis and quantification of compounds with poor UV absorption.

Evaporative Light Scattering Detection (ELSD): Another universal detection method suitable for this compound.

Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) offers high sensitivity and selectivity. It can confirm the molecular weight of the compound (Expected [M+H]⁺ = 201.19 m/z) and help in the identification of impurities.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and the presence of the polar hydroxyl and amine groups, which can lead to poor peak shape and column adsorption.

However, GC can be effectively used for:

Analysis of Volatile Impurities: Assessing the presence of residual solvents or volatile starting materials from the synthesis.

Derivatization: The compound can be derivatized to increase its volatility and thermal stability. For example, silylation of the hydroxyl group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a more volatile derivative suitable for GC analysis.

A GC-MS analysis of the derivatized compound would provide definitive identification of the parent molecule and any related impurities.

Supercritical Fluid Chromatography (SFC) for Chiral Separations (If Applicable)

The structure of this compound contains a chiral center at the C2 position of the pentanol chain, meaning it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.

Preclinical Investigation of Biological Activities and Mechanistic Pathways of 5 4 Methylpiperazin 1 Yl Pentan 2 Ol

In Vitro Pharmacological Profiling and Cellular Target Identification

No publicly available data exists for the in vitro pharmacological profiling of 5-(4-Methylpiperazin-1-yl)pentan-2-ol. Therefore, the following subsections are without information.

Receptor Binding Affinity and Selectivity Assays

Information regarding the receptor binding affinity and selectivity of this compound is not available in published scientific literature.

Enzyme Kinetic Studies for Inhibition or Activation Mechanisms

There are no documented enzyme kinetic studies to determine if this compound acts as an inhibitor or activator of any specific enzymes.

Cellular Pathway Analysis using Reporter Gene Assays and Western Blotting

No studies utilizing reporter gene assays or Western blotting have been published to elucidate the effects of this compound on cellular pathways.

High-Throughput Screening (HTS) for Unbiased Target Discovery

There is no indication in the available literature that this compound has been subjected to high-throughput screening for the unbiased discovery of biological targets.

Quantitative Analysis of Protein-Ligand Interactions (e.g., SPR, ITC)

Quantitative analyses of the interaction between this compound and any protein targets using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been reported.

In Vivo Mechanistic Studies in Preclinical Animal Models

Consistent with the lack of in vitro data, there are no published in vivo studies in preclinical animal models to investigate the mechanistic pathways of this compound.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound "this compound" that pertains to the detailed preclinical investigations outlined in your request.

The creation of a thorough, informative, and scientifically accurate article with detailed research findings, data tables, and specific mechanistic pathways as requested is not possible due to the absence of published studies on this particular compound in the public domain. Searches for pharmacodynamic assessments, target engagement studies, transcriptomic and proteomic profiling, and exploratory efficacy studies for "this compound" did not yield any relevant results.

Therefore, the content for the following sections and subsections cannot be generated:

Elucidation of Molecular Mechanisms of Action and Specific Biological Pathways

Analysis of Intracellular Signaling Cascades (e.g., Phosphorylation Events)

To fulfill your request, access to proprietary, unpublished research data would be necessary.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 4 Methylpiperazin 1 Yl Pentan 2 Ol Analogs

Systematic Evaluation of Structural Modifications on Biological Activity

The biological activity of 5-(4-Methylpiperazin-1-yl)pentan-2-ol analogs is intricately linked to their chemical structure. By systematically altering different parts of the molecule, a comprehensive understanding of the structure-activity landscape can be achieved.

Positional Scanning and Substituent Effect Analysis on the Piperazine (B1678402) and Pentanol (B124592) Moieties

The piperazine ring and the pentanol side chain are key components that can be modified to probe their influence on biological activity. nih.govresearchgate.net

Piperazine Moiety: The piperazine moiety is a common scaffold in many biologically active compounds. nih.govresearchgate.net Modifications to the methyl group on the piperazine nitrogen can significantly impact activity. For instance, replacing the methyl group with other alkyl or aryl substituents can alter the compound's steric and electronic properties, thereby affecting its binding affinity to a biological target. The nature of the substituent at the N4 position of the piperazine ring is often critical for potency and selectivity.

Pentanol Moiety: The pentanol side chain offers several positions for modification. The position of the hydroxyl group along the pentyl chain can be varied to determine the optimal distance between the piperazine ring and the hydroxyl group for biological activity. Furthermore, the introduction of various substituents on the pentanol backbone can influence properties such as lipophilicity and hydrogen bonding capacity, which are crucial for target interaction.

A hypothetical analysis of substituent effects is presented in the table below:

| Modification Site | Substituent | Predicted Effect on Activity | Rationale |

| Piperazine N4 | Ethyl | Potential increase or decrease | Alters steric bulk and basicity |

| Piperazine N4 | Phenyl | Potential for π-π interactions | May enhance binding to aromatic residues in the target protein |

| Pentanol C2-OH | Methoxy | Decrease | Removal of hydrogen bond donor capability |

| Pentanol Chain | Fluorination | Potential increase | Can enhance binding through favorable electrostatic interactions |

Stereochemical Influence on Ligand-Target Binding and Functional Efficacy

The presence of a chiral center at the C2 position of the pentanol moiety means that this compound can exist as two enantiomers, (R)- and (S)-5-(4-methylpiperazin-1-yl)pentan-2-ol. Stereochemistry often plays a pivotal role in the biological activity of chiral compounds. nih.govnih.gov The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, can lead to significant differences in their pharmacological effects. nih.govnih.gov

One enantiomer may exhibit significantly higher affinity and/or efficacy compared to the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a specific binding pocket. Molecular modeling studies can often shed light on the structural and stereochemical requirements for efficient interaction with the biological target. nih.gov

| Enantiomer | Relative Activity | Rationale for Differential Activity |

| (R)-enantiomer | Potentially Higher | Optimal spatial arrangement of key functional groups (hydroxyl, piperazine) for interaction with the target's binding site. |

| (S)-enantiomer | Potentially Lower | Suboptimal fit within the binding pocket, leading to weaker or non-productive interactions. |

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. nih.gov Conformational analysis of this compound analogs helps in identifying the low-energy, biologically active conformation that is recognized by the target. The flexibility of the pentyl chain and the piperazine ring allows the molecule to adopt various shapes.

Computational methods are often employed to analyze the conformational landscape and to design pharmacophore models. nih.gov These models highlight the essential spatial arrangement of chemical features required for biological activity. Understanding the preferred conformation can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures.

Selection and Calculation of Molecular Descriptors (e.g., Electronic, Steric, Hydrophobic)

The first step in QSAR modeling is the selection and calculation of molecular descriptors that encode the structural features of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the octanol-water partition coefficient) being a common descriptor. mdpi.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and bulk of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Branching and connectivity of the molecular graph |

Development and Validation of Predictive QSAR Models for Activity

Once the descriptors are calculated, a QSAR model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. doaj.orgnih.gov The goal is to create a model that can accurately predict the biological activity of compounds based on their descriptor values.

The robustness and predictive power of the QSAR model must be rigorously validated. Common validation techniques include:

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's stability and predictive ability on the training set of compounds. nih.gov

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development. mdpi.com

A statistically significant and validated QSAR model can be a powerful tool in drug discovery, enabling the virtual screening of large compound libraries and the rational design of new, more potent analogs of this compound. nih.gov

Computational Chemistry and Molecular Modeling for 5 4 Methylpiperazin 1 Yl Pentan 2 Ol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 5-(4-Methylpiperazin-1-yl)pentan-2-ol, to the active site of a target protein.

Molecular docking simulations can be employed to predict how this compound might bind to various biological targets. The piperazine (B1678402) moiety is a common scaffold in many biologically active compounds, known to interact with a range of receptors, including G-protein coupled receptors (GPCRs) and enzymes. ijrrjournal.comresearchgate.net For instance, in a hypothetical docking study against a serotonin (B10506) receptor, the protonated nitrogen of the methylpiperazine group could form a crucial salt bridge with an acidic residue, such as aspartate or glutamate, in the receptor's binding pocket. The flexible pentan-2-ol chain could then orient itself to fit within a hydrophobic pocket.

The scoring functions used in docking algorithms provide an estimate of the binding affinity, typically in the form of a docking score or binding energy (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. While these scores are approximations, they are useful for ranking potential ligands and prioritizing them for further studies. For example, docking this compound against a panel of receptors could suggest its primary biological target based on the most favorable predicted binding affinity.

Illustrative Data Table: Predicted Binding Affinities of this compound with Hypothetical Biological Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Serotonin Receptor 5-HT1A | -8.5 | ASP116, PHE361, TRP358 |

| Dopamine (B1211576) Receptor D2 | -7.9 | ASP114, SER193, PHE389 |

| Acetylcholinesterase | -6.2 | TRP84, TYR334, HIS440 |

| Sigma-1 Receptor | -9.1 | GLU172, TYR103, PHE107 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

A primary output of molecular docking is the detailed visualization of the ligand-target complex, which allows for the identification of key intermolecular interactions. These interactions are crucial for the stability of the complex and the biological activity of the ligand. For this compound, the following interactions could be anticipated based on its structure:

Hydrogen Bonds: The hydroxyl group of the pentan-2-ol chain can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors. These interactions with polar amino acid residues in the binding site are critical for anchoring the ligand.

Ionic Interactions/Salt Bridges: The tertiary amine in the methylpiperazine ring is likely to be protonated at physiological pH. This positive charge can form a strong ionic interaction with a negatively charged amino acid residue, such as aspartic acid or glutamic acid. nih.gov

Pi-Cation Interactions: The positively charged methylpiperazinyl group can also interact favorably with the electron-rich aromatic rings of residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov If this compound were identified as a hit compound with desirable activity, its structure could be used as a template in a similarity-based virtual screening to find other compounds with potentially improved properties.

Alternatively, a pharmacophore model could be developed based on the key interactions identified in the docking pose of this compound. This model, consisting of features like a positive ionizable group, a hydrogen bond donor, and hydrophobic centers, could then be used to screen large compound databases for molecules that match this spatial arrangement of features. This approach can lead to the discovery of novel chemical scaffolds that retain the desired biological activity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the stability of the binding pose and the conformational changes that may occur upon ligand binding.

MD simulations can be initiated from the best-docked pose of this compound within its target protein. Over the course of the simulation (typically nanoseconds to microseconds), the stability of the initial binding mode can be assessed. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial position are monitored. A stable RMSD suggests that the ligand remains securely bound in the predicted orientation.

Furthermore, MD simulations can reveal ligand-induced conformational changes in the target protein. nih.gov The binding of this compound might cause subtle rearrangements of amino acid side chains in the active site to optimize interactions, or it could lead to larger-scale conformational shifts in the protein that are essential for its biological function (or inhibition). The conformational flexibility of the pentan-2-ol chain of the ligand itself can also be explored, revealing which conformations are most stable within the binding pocket. nih.gov

Illustrative Data Table: Root-Mean-Square Deviation (RMSD) of this compound in the Binding Site of a Hypothetical Target during a 100 ns MD Simulation

| Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.2 | 1.5 |

| 40 | 1.5 | 1.6 |

| 60 | 1.4 | 1.5 |

| 80 | 1.6 | 1.7 |

| 100 | 1.5 | 1.6 |

Note: The data in this table is illustrative, showing a stable binding pose, and is not based on actual simulation results for this compound.

MD simulations can be coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of a ligand to its target. nih.gov These methods provide a more accurate estimation of binding affinity than docking scores alone because they account for solvent effects and entropic contributions.

The binding free energy is typically decomposed into various components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. This decomposition can provide a deeper understanding of the driving forces behind the binding of this compound. For example, a large negative contribution from electrostatic energy would highlight the importance of the ionic interaction of the methylpiperazine group.

Illustrative Data Table: Decomposition of Binding Free Energy for the this compound-Target Complex

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -35.8 |

| Polar Solvation Energy | +58.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔGbind) | -27.6 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

By employing these computational approaches, researchers can build a comprehensive, albeit predictive, understanding of the molecular interactions and potential biological activity of this compound, thereby guiding and accelerating its experimental evaluation.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure of a molecule. These calculations are pivotal in predicting a molecule's stability, reactivity, and spectroscopic properties.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. science.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. schrodinger.com For this compound, a hypothetical HOMO-LUMO energy gap can be calculated using Density Functional Theory (DFT) methods, which would provide insights into its electronic excitation properties. researchgate.net

Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.5 |

| Energy Gap (ΔE) | 8.0 |

Note: The data in this table is hypothetical and for illustrative purposes, as no specific published research exists for this compound.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that illustrates the charge distribution within a molecule. researchgate.netnih.gov It provides a visual representation of the electrostatic potential on the electron density surface, where different colors denote varying potential values. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas with positive potential (blue) are prone to nucleophilic attack. An MEP map of this compound would likely show negative potential around the nitrogen and oxygen atoms, indicating these as sites for potential hydrogen bonding and electrophilic interactions.

Quantum chemical calculations can also be employed to predict the spectroscopic properties of a molecule, such as its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and vibrational modes. For this compound, computational methods could predict the characteristic vibrational frequencies corresponding to its functional groups, as well as the chemical shifts of its protons and carbons in NMR spectroscopy.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| IR Spectroscopy | O-H stretch (~3400 cm⁻¹), C-H stretch (~2900 cm⁻¹), C-N stretch (~1100 cm⁻¹) |

| ¹H-NMR Spectroscopy | Chemical shifts for protons on the pentanol (B124592) chain, methyl group, and piperazine ring. |

| ¹³C-NMR Spectroscopy | Chemical shifts for all unique carbon atoms in the molecule. |

| UV-Vis Spectroscopy | λmax prediction based on electronic transitions. |

Note: The data in this table is hypothetical and for illustrative purposes due to the absence of specific published research for this compound.

De Novo Drug Design and Lead Optimization Strategies Based on Computational Insights

De novo drug design involves the creation of novel molecular structures with desired biological activities. mdpi.com Computational insights from quantum chemical calculations can significantly inform these design strategies.

Pharmacophore modeling is a widely used technique in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. nih.gov A pharmacophore model for a series of compounds active against a particular biological target can be used to screen virtual libraries for new molecules with similar activity. For this compound, a hypothetical pharmacophore model could be constructed based on its structural features, such as hydrogen bond donors and acceptors, and hydrophobic regions. This model would then serve as a template for designing new, potentially more potent, analogs. nih.gov

Hypothetical Pharmacophore Model for this compound

| Pharmacophoric Feature | Corresponding Functional Group |

| Hydrogen Bond Donor | Hydroxyl group (-OH) |

| Hydrogen Bond Acceptor | Nitrogen atoms in the piperazine ring, Hydroxyl oxygen |

| Positive Ionizable | Tertiary amine in the piperazine ring |

| Hydrophobic | Pentyl chain, Methyl group |

Note: This table presents a hypothetical pharmacophore model for illustrative purposes.

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. nih.govfrontiersin.org These fragments can then be grown, linked, or merged to create more potent lead compounds. nih.gov The structure of this compound contains several fragments that could be explored in an FBDD campaign, such as the 4-methylpiperazine moiety and the pentan-2-ol backbone. The methylpiperazine scaffold, in particular, is a common fragment in many known drugs. nih.gov By identifying how these fragments interact with a target protein, medicinal chemists can design novel molecules with improved binding affinity and selectivity.

Potential Fragments from this compound for FBDD

| Fragment | Chemical Structure |

| 4-Methylpiperazine | C₅H₁₂N₂ |

| Pentan-2-ol | C₅H₁₂O |

| Piperazine | C₄H₁₀N₂ |

Note: This table lists potential molecular fragments for illustrative FBDD approaches.

Future Research Directions and Unexplored Avenues for 5 4 Methylpiperazin 1 Yl Pentan 2 Ol

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of N-alkylated piperazine (B1678402) derivatives is a well-established field, yet there remains a continuous drive towards more efficient and environmentally benign methodologies. Future research in the synthesis of 5-(4-Methylpiperazin-1-yl)pentan-2-ol should prioritize the principles of green chemistry.

Flow chemistry presents another significant opportunity for the efficient and scalable production of this compound. Continuous flow processes can offer superior control over reaction parameters, leading to improved product quality and safety, particularly for reactions that are exothermic or involve hazardous reagents. researchgate.net

Furthermore, the chiral center at the 2-position of the pentanol (B124592) moiety suggests that biocatalytic approaches could be employed for the stereoselective synthesis of specific enantiomers. drugtargetreview.com The use of enzymes could provide high enantiopurity under mild reaction conditions, which is crucial for investigating the differential biological activities of the stereoisomers.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced steps, less waste, improved efficiency | Development of novel, recyclable catalysts |

| Flow Chemistry | Enhanced safety, scalability, and product quality | Optimization of reactor design and reaction conditions |

| Biocatalysis | High stereoselectivity, mild reaction conditions | Screening and engineering of suitable enzymes |

Identification and Characterization of Novel Biological Targets or Off-Targets

The piperazine moiety is a common pharmacophore found in a multitude of biologically active compounds, suggesting that this compound could interact with a variety of biological targets. nih.gov A key area of future research will be to systematically screen this compound against a broad panel of receptors, enzymes, and ion channels to identify its primary biological targets and potential off-targets.

Given the prevalence of the methylpiperazine group in centrally active agents, initial investigations could focus on neurotransmitter receptors , such as serotonergic and dopaminergic receptors. nih.gov Additionally, the demonstrated activity of other piperazine derivatives against various kinases involved in cancer signaling pathways, like PI3K and Src, warrants investigation into the anti-proliferative potential of this compound. nih.gov

It is also conceivable that this compound could exhibit antimicrobial or antiparasitic properties, as seen with other N-alkylated piperazine compounds. nih.govrsc.org High-throughput screening assays against a diverse range of pathogens would be a valuable first step in exploring this possibility.

Deeper Elucidation of Complex Mechanistic Aspects and Signaling Networks

Once primary biological targets are identified, a deeper understanding of the molecular mechanisms of action will be crucial. This involves elucidating how the interaction of this compound with its target(s) translates into a cellular response.

For instance, if the compound is found to have anticancer activity, research should focus on its effects on key cellular processes such as apoptosis, cell cycle progression, and cell migration. researchgate.net Investigating the modulation of specific signal transduction pathways , for example, the PI3K/AKT or NF-κB pathways, would provide valuable insights into its mechanism of action. nih.gov Techniques such as Western blotting, immunofluorescence, and reporter gene assays will be instrumental in these studies.

Furthermore, exploring the potential for synergistic or antagonistic interactions with other known drugs could open up avenues for combination therapies.

Application of Advanced "Omics" Technologies for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, the application of advanced "omics" technologies is a promising and largely unexplored avenue. These technologies can provide an unbiased and comprehensive analysis of the global changes occurring within a biological system upon compound treatment.

Metabolomics studies can reveal alterations in cellular metabolism, providing insights into the metabolic pathways affected by the compound. nih.gov This could be particularly useful in understanding its mechanism of action and identifying potential biomarkers of response.

Proteomics can be employed to profile changes in protein expression and post-translational modifications, helping to identify not only the direct targets of the compound but also the downstream effector proteins and pathways. technologynetworks.com This can provide a more complete picture of the cellular response to the drug.

Lipidomics , the large-scale study of lipids, could also be informative, especially if the compound is found to modulate signaling pathways involving lipid messengers. mdpi.com

| "Omics" Technology | Potential Application for this compound |

| Metabolomics | Identify metabolic pathways perturbed by the compound. |

| Proteomics | Characterize global changes in protein expression and identify downstream targets. |

| Lipidomics | Investigate effects on lipid signaling and metabolism. |

Design and Synthesis of Next-Generation Analogs with Tailored Biological Profiles and Enhanced Molecular Properties

The structure of this compound offers multiple points for chemical modification, providing a rich opportunity for the design and synthesis of next-generation analogs with improved biological profiles. Structure-activity relationship (SAR) studies will be essential to guide these efforts.

Key areas for modification include:

Substitution on the piperazine ring: Introducing different substituents on the nitrogen atom could modulate potency, selectivity, and pharmacokinetic properties.

Variation of the alkyl chain: Altering the length and branching of the pentanol linker could influence binding affinity and physicochemical properties.

Modification of the alcohol group: Esterification or etherification of the hydroxyl group could be explored to create prodrugs or to fine-tune the compound's properties.

Stereochemistry: As previously mentioned, the synthesis and evaluation of individual enantiomers are crucial, as they may exhibit different pharmacological profiles.

The goal of these synthetic efforts would be to develop analogs with tailored biological activities, such as enhanced potency against a specific target, improved selectivity to reduce off-target effects, and optimized pharmacokinetic properties for better in vivo efficacy.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Methylpiperazin-1-yl)pentan-2-ol, and how can reaction conditions be optimized for yield and purity?

Methodology :

- Synthetic Route : React 4-methylpiperazine with a halogenated pentanol derivative (e.g., 5-chloropentan-2-ol) under basic conditions (e.g., KCO or triethylamine) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Optimization :

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Choice: Use DMF for faster kinetics but switch to chloroform for easier purification .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodology :

- NMR : H and C NMR to confirm the piperazine ring (δ 2.3–2.8 ppm for N–CH) and hydroxyl group (δ 1.5–2.0 ppm).

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., compare with 5-(4-Methylpiperazin-1-yl)-2-nitroaniline’s crystal structure) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic media?

Methodology :

- Solubility : Test in DMSO (high solubility) for biological assays, or ethanol/water mixtures (1:1 v/v) for formulation studies.

- Stability : Monitor degradation via HPLC under acidic (pH 3) and basic (pH 9) conditions; store at –20°C in inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers analyze contradictions in spectral data for structural confirmation?

Methodology :

- Case Study : If NMR shows unexpected splitting in piperazine protons, consider rotational isomerism (e.g., restricted rotation around the N–C bond). Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .

- Validation : Cross-validate with IR (C–O stretch at 1050–1100 cm) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What experimental strategies resolve low yields in the alkylation of 4-methylpiperazine with pentanol derivatives?

Methodology :

Q. How can computational chemistry tools predict the biological targets of this compound?

Methodology :

Q. What strategies address discrepancies between experimental and computational 13^{13}13C NMR shifts?

Methodology :

- Benchmarking : Compare experimental shifts with DFT (B3LYP/6-311+G(d,p))-generated values. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

- Error Analysis : Root-mean-square deviations (RMSD) > 2 ppm may indicate conformational flexibility; perform molecular dynamics (MD) simulations to sample low-energy conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.